アストラガロサイドI

概要

説明

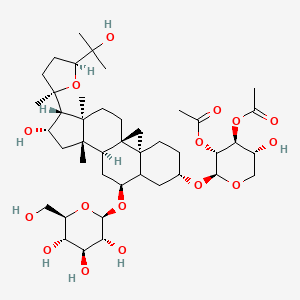

アストラガロサイドIは、伝統的な中国医学で広く使用されている植物であるオウギの根に主に含まれるトリテルペノイドサポニン化合物です。 この化合物は、免疫調節、抗炎症、抗酸化作用など、さまざまな薬理学的特性で知られています .

科学的研究の応用

Astragaloside I has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its role in modulating immune responses and protecting against oxidative stress.

Industry: Utilized in the development of health supplements and herbal medicines.

作用機序

アストラガロサイドIは、さまざまな分子標的と経路を通じてその効果を発揮します。

免疫調節: マクロファージやリンパ球などの免疫細胞の活性を高めます。

抗炎症: 炎症性サイトカインやメディエーターの産生を阻害します。

6. 類似の化合物との比較

This compoundは、アストラガロサイドII、アストラガロサイドIII、アストラガロサイドIVなど、オウギに含まれるサポニンのファミリーの一部です . これらの化合物と比較して、this compoundは、その独特の薬理学的プロファイルに貢献する独特の構造的特徴を持っています。 例えば、アストラガロサイドIVは、神経保護と心臓保護効果でより広く研究されていますが、this compoundは、免疫調節特性で注目されています .

類似の化合物:

- アストラガロサイドII

- アストラガロサイドIII

- アストラガロサイドIV

This compoundは、その特定のグリコシド結合と、その生物活性と治療の可能性に影響を与える独特の糖部分の存在によって際立っています .

将来の方向性

生化学分析

Biochemical Properties

Astragaloside I interacts with various biomolecules, playing a significant role in biochemical reactions. It is involved in the mevalonate pathway, which is crucial for the biosynthesis of several classes of biomolecules . The expression levels of genes related to the mevalonate pathway vary in different organs of the Astragalus plant .

Cellular Effects

Astragaloside I has shown therapeutic effects in animal models of diseases such as diabetes mellitus . It has anti-inflammatory effects, including suppressing inflammatory factors, increasing T and B lymphocyte proliferation, and inhibiting neutrophil adhesion-associated molecules . It also has antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations .

Molecular Mechanism

Astragaloside I exerts its effects at the molecular level through various mechanisms. It has been found to interact with the Wnt/β-catenin signaling pathway, stimulating osteoblast differentiation and exhibiting osteogenic activity . In addition, it has been suggested that Astragaloside I may mediate protective effects in inflammatory models through activation of the Wnt signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Astragaloside I have been observed to change over time. For instance, Astragaloside I has been shown to slow the progression of pathological signs in the kidney, including glomeruli and tubules, in animal models .

Dosage Effects in Animal Models

The effects of Astragaloside I vary with different dosages in animal models. For example, Astragaloside IV, a derivative of Astragaloside I, has shown to have a significant reduction in tumor volume and weight in animal models at certain dosages .

Metabolic Pathways

Astragaloside I is involved in several metabolic pathways. It is part of the mevalonate pathway, which is crucial for the biosynthesis of several classes of biomolecules . It has also been suggested that Astragaloside I may be synthesized in the leaves and stem of the Astragalus plant and then translocated to the root .

Transport and Distribution

Astragaloside I is transported and distributed within cells and tissues. It has been suggested that Astragaloside I is synthesized in the leaves and stem of the Astragalus plant and then translocated to the root

準備方法

合成経路と反応条件: アストラガロサイドIは、アストラガロサイドIVの加水分解によって合成できます。 加水分解は、酸加水分解、酵素加水分解、またはスミス分解を用いて行うことができます . これらの方法の反応条件は異なります。

酸加水分解: 通常、塩酸などの強酸を、制御された温度と時間条件下で使用します。

酵素加水分解: グリコシド結合を切断するために、特定の酵素を使用します。

スミス分解: グリコシドの酸化に続いて加水分解を行います。

工業生産方法: this compoundの工業生産は、通常、オウギの根からの抽出を行います。 抽出プロセスは、溶媒濃度、固液比、抽出時間などのパラメータを調整して収率を最大化する応答曲面法を使用して最適化することができます .

化学反応の分析

反応の種類: アストラガロサイドIは、以下を含むさまざまな化学反応を起こします。

酸化: 異なる誘導体を形成するために酸化できます。

還元: 還元反応は、その官能基を修飾できます。

置換: グリコシド結合は、他の糖部分で置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムが、一般的な還元剤です。

置換: 酵素または化学的方法を使用して、グリコシド結合を置換できます。

主要な生成物: これらの反応から生成される主要な生成物には、修飾された薬理学的特性を持つthis compoundのさまざまな誘導体があります .

4. 科学的研究への応用

This compoundは、幅広い科学的研究に応用されています。

化学: トリテルペノイドサポニンの研究における参照化合物として使用されます。

生物学: 免疫応答の調節と酸化ストレスからの保護における役割について調査されています。

医学: がん、心臓血管疾患、神経変性疾患などの病状の治療における潜在的な治療効果について探求されています.

産業: 健康食品や漢方薬の開発に使用されています。

類似化合物との比較

- Astragaloside II

- Astragaloside III

- Astragaloside IV

Astragaloside I stands out due to its specific glycosidic linkages and the presence of unique sugar moieties, which influence its bioactivity and therapeutic potential .

特性

IUPAC Name |

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHCYYSIAXMSPA-OOCCOBHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84680-75-1 | |

| Record name | Astragaloside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84680-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ASTRAGALOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CT26I88H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Astragaloside I interact with its target and what are the downstream effects?

A1: Astragaloside I has been shown to interact with various molecular targets, contributing to its diverse pharmacological activities. One prominent mechanism involves the activation of the Wnt/β-catenin signaling pathway []. This pathway plays a crucial role in cell proliferation, differentiation, and development. Astragaloside I has been shown to promote osteoblast differentiation [] and enhance osteogenesis in periodontal ligament stem cells [] through this pathway. Additionally, Astragaloside I has demonstrated neuroprotective effects by reducing apoptosis of hippocampal neurons induced by intermittent hypoxia, potentially by modulating the expression of hypoxia-inducible factor-1α (HIF-1α) [].

Q2: What are the in vitro and in vivo efficacy findings related to Astragaloside I?

A2: In vitro studies have revealed that Astragaloside I exhibits a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects []. In cell-based assays, it has shown efficacy in protecting vascular endothelial cells from oxidative damage induced by oxidized low-density lipoprotein (ox-LDL) []. Animal models have further demonstrated its potential in various disease contexts, such as reducing hippocampal neuron impairment caused by intermittent hypoxia in rats [] and ameliorating ductular reaction and liver fibrosis in a mouse model of cholestatic liver disease [].

Q3: What is the structural characterization of Astragaloside I, including its molecular formula, weight, and spectroscopic data?

A4: Astragaloside I is a cycloartane-type triterpenoid saponin. Its molecular formula is C41H68O14, and it has a molecular weight of 784.97 g/mol. Spectroscopic characterization involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key structural features include a cycloastragenol aglycone moiety with various sugar moieties attached. Detailed spectroscopic data can be found in publications focusing on the isolation and structural elucidation of Astragaloside I [, ].

Q4: What analytical methods are used to characterize, quantify, and monitor Astragaloside I?

A5: Various analytical techniques are employed for the analysis of Astragaloside I. High-performance liquid chromatography (HPLC) coupled with detectors like ultraviolet (UV) detectors [, ], evaporative light scattering detectors (ELSD) [, , , ], and mass spectrometers (MS) [, , ] are commonly used for separation and quantification. Thin-layer chromatography (TLC) coupled with scanning densitometry can also be used for both qualitative and quantitative analysis [, ].

Q5: How has research on Astragaloside I been aided by computational chemistry and modeling?

A6: Computational chemistry and modeling tools have been increasingly utilized to understand the interactions of Astragaloside I with its molecular targets and to predict its potential biological activities. Molecular docking studies can provide insights into the binding affinity and interactions between Astragaloside I and specific proteins involved in relevant signaling pathways []. Quantitative structure-activity relationship (QSAR) models, based on the chemical structure of Astragaloside I and its derivatives, can help predict the activity and potency of new analogs, guiding the development of more effective therapeutic agents [, ].

Q6: How do modifications to the structure of Astragaloside I impact its activity, potency, and selectivity (SAR)?

A7: The structure-activity relationship (SAR) of Astragaloside I and its derivatives has been an area of active research. Studies suggest that the number and type of sugar moieties attached to the cycloastragenol aglycone play a crucial role in determining the pharmacological activity and potency of Astragaloside I []. For instance, Astragaloside IV, a derivative of Astragaloside I with a different glycosylation pattern, exhibits distinct pharmacological activities and potency compared to Astragaloside I [].

Q7: What is known about the stability of Astragaloside I under various conditions and what formulation strategies can be used to improve its stability, solubility, or bioavailability?

A8: The stability of Astragaloside I can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Studies have shown that the acylated forms of astragalosides, like astragaloside I and astragaloside II, can be hydrolyzed to form astragaloside IV during sample preparation, particularly when using alkaline conditions []. This highlights the importance of standardized extraction and analytical methods to ensure accurate quantification of Astragaloside I in plant material and formulations. Strategies to enhance its stability, solubility, and bioavailability include encapsulation techniques, the development of nanoparticles, and the use of novel drug delivery systems [].

Q8: What are the biotechnological approaches used for the sustainable production of Astragaloside I?

A9: Plant tissue culture techniques, such as hairy root cultures, have emerged as promising alternatives for the sustainable production of Astragaloside I [, ]. These methods offer several advantages over traditional plant cultivation, including controlled growth conditions, faster growth cycles, and the potential for higher yields of desired compounds. Furthermore, the use of elicitors, such as methyl jasmonate, in plant cell cultures has been shown to significantly enhance the production of Astragaloside I [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)